Bis(2,4-pentanedionato)titanium(IV) Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis Catalyst:

This compound's primary use in scientific research lies in its ability to act as a catalyst for organic synthesis reactions. Its Lewis acidic nature allows it to activate various organic molecules, facilitating bond formation and rearrangement.

Researchers have employed Titanium(IV) oxyacetylacetonate in numerous reactions, including:

- C-C coupling reactions: These reactions involve the formation of carbon-carbon bonds between two organic molecules. Titanium(IV) oxyacetylacetonate can be used as a catalyst for various C-C coupling reactions, such as the Heck reaction and the Suzuki-Miyaura coupling [1].

- C-N coupling reactions: Similar to C-C coupling, these reactions involve the formation of carbon-nitrogen bonds. Titanium(IV) oxyacetylacetonate finds application in various C-N coupling reactions, including the Buchwald-Hartwig amination [2].

Precursor for Titanium Oxide-Based Materials:

Titanium(IV) oxyacetylacetonate serves as a valuable precursor for different titanium oxide-based materials, including:

- Titania (TiO2) nanoparticles: These nanoparticles have diverse applications in photocatalysis, solar cells, and sensors due to their unique optical and electrical properties. Researchers can utilize Titanium(IV) oxyacetylacetonate through various methods like sol-gel processing to synthesize titania nanoparticles with desired morphologies and properties [3].

- Thin films: Titanium(IV) oxyacetylacetonate can be used as a precursor for depositing thin films of various titanium oxide materials through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). These thin films hold potential applications in electronics, photovoltaics, and catalysis [4].

Other Research Applications:

Beyond the aforementioned applications, Titanium(IV) oxyacetylacetonate finds use in other research areas, including:

- Photoinitiators: This compound can act as a photoinitiator for the polymerization of various monomers upon exposure to light, allowing for controlled polymerization processes in research settings [5].

- Biomedical Research: Some studies have explored the potential of Titanium(IV) oxyacetylacetonate as a drug carrier or imaging agent due to its unique properties [6]. However, further research is needed to fully understand its potential and limitations in these applications.

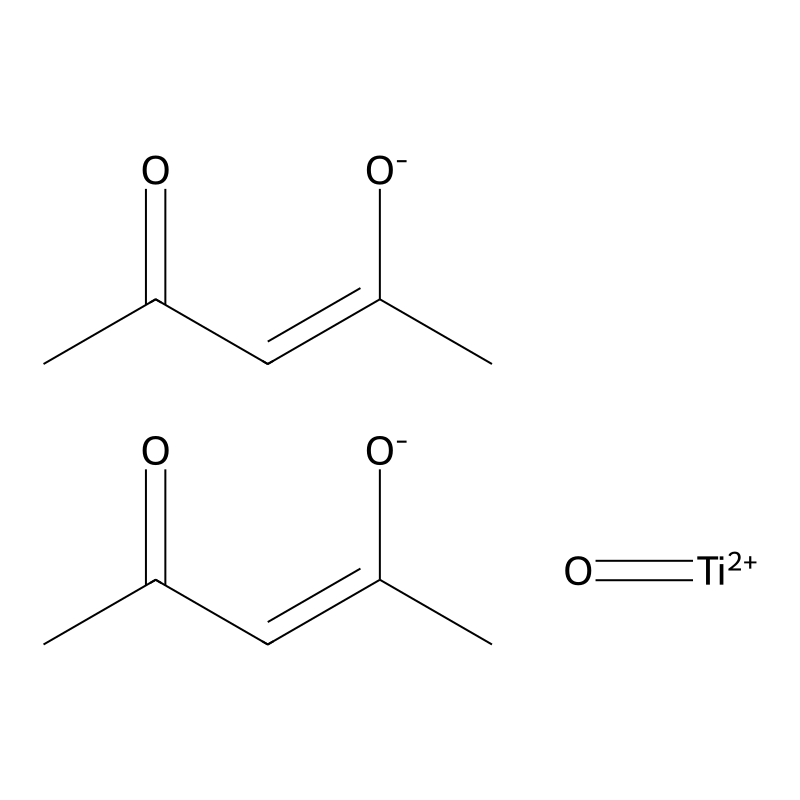

Titanium(IV) oxyacetylacetonate, also known as titanyl acetylacetonate or bis(acetylacetonato)titanium(IV), is a yellow colored coordination complex with the chemical formula TiO(acac)₂ (where acac represents the acetylacetonate anion, CH₃COCH₂COCH₃). It is a well-studied metal-organic compound that finds application as a catalyst in organic synthesis [].

Molecular Structure Analysis

The structure of TiO(acac)₂ features a central titanium(IV) cation (Ti⁴⁺) coordinated to two bidentate (two electron-donating groups) acetylacetonate anions. The oxygen atoms of each acetylacetonate ligand bind to the titanium ion, forming a distorted octahedral geometry around the central atom []. This distorted octahedral structure arises due to the chelation effect, where the bidentate ligands occupy two adjacent coordination sites, forcing a slight distortion from a perfect octahedron.

Chemical Reactions Analysis

Synthesis:

TiO(acac)₂ can be synthesized by various methods, but a common approach involves the reaction of titanium(IV) isopropoxide (Ti(OiPr)₄) with acetylacetone (acacH) in an organic solvent like ethanol [].

Ti(OiPr)₄ + 2 acacH → TiO(acac)₂ + 4 iPrOH (Eq. 1)

where iPrOH represents isopropanol.

Decomposition:

Upon heating, TiO(acac)₂ decomposes to form titanium oxide (TiO₂) and volatile organic fragments:

TiO(acac)₂ → 2 TiO₂ + 4 CH₃COCH=C(O)CH₃ (Eq. 2)

Other Relevant Reactions:

Due to its Lewis acidic character (electron-deficient center), TiO(acac)₂ serves as a versatile catalyst in organic synthesis. It participates in various reactions, including C-C and C-N coupling reactions, which are crucial for forming carbon-carbon and carbon-nitrogen bonds, respectively []. The specific mechanism of these reactions can be complex and depend on the reaction conditions and other reactants involved.

Physical And Chemical Properties Analysis

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (84.44%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.